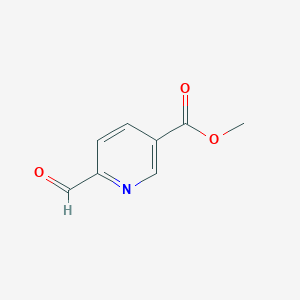![molecular formula C9H7ClN2O2 B178800 8-クロロ-3,4-ジヒドロ-1H-ベンゾ[e][1,4]ジアゼピン-2,5-ジオン CAS No. 195983-60-9](/img/structure/B178800.png)
8-クロロ-3,4-ジヒドロ-1H-ベンゾ[e][1,4]ジアゼピン-2,5-ジオン
概要
説明
8-Chloro-3,4-dihydro-1h-benzo[e][1,4]diazepine-2,5-dione is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of central nervous system-related activities, including anxiolytic, sedative, hypnotic, and anticonvulsant effects . This particular compound is characterized by its unique structure, which includes a chlorine atom at the 8th position and a dihydro-1h-benzo[e][1,4]diazepine core.
科学的研究の応用
8-Chloro-3,4-dihydro-1h-benzo[e][1,4]diazepine-2,5-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: The compound is studied for its interactions with biological targets, such as receptors in the central nervous system.
Medicine: Research focuses on its potential therapeutic effects, including anxiolytic and anticonvulsant properties.
Industry: It is used in the development of new pharmaceuticals and chemical processes.
作用機序
Target of Action
It is known that benzodiazepines generally interact with gaba receptors .
Mode of Action
Benzodiazepines typically act as positive allosteric modulators at the gaba receptors .
Biochemical Pathways
Benzodiazepines are known to enhance the effect of the neurotransmitter gaba on gaba_a receptors, which leads to increased inhibitory effects in the nervous system .
Pharmacokinetics
Benzodiazepines are generally well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
Benzodiazepines are known to decrease neuronal excitability and produce sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant effects .
Action Environment
Factors such as ph, temperature, and presence of other substances can potentially affect the action and stability of benzodiazepines .
生化学分析
Biochemical Properties
It is known that 1,4-diazepines and their derivatives, which include this compound, are considered as “privileged scaffolds” in the development of modern drugs against many pathological conditions .
Cellular Effects
Preliminary studies suggest that it may have antifungal activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-3,4-dihydro-1h-benzo[e][1,4]diazepine-2,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-5-chlorobenzophenone.
Cyclization: The key step involves the cyclization of 2-amino-5-chlorobenzophenone to form the benzodiazepine core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Processing: Large quantities of starting materials are processed in batches to control reaction conditions and ensure consistency.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
化学反応の分析
Types of Reactions
8-Chloro-3,4-dihydro-1h-benzo[e][1,4]diazepine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the benzodiazepine core.
Substitution: The chlorine atom at the 8th position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzodiazepines, which may have different pharmacological properties .
類似化合物との比較
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Alprazolam: Known for its anxiolytic effects, it has a similar core structure but different substituents.
Lorazepam: Used for its sedative and anxiolytic effects, it also shares a similar benzodiazepine core.
Uniqueness
8-Chloro-3,4-dihydro-1h-benzo[e][1,4]diazepine-2,5-dione is unique due to the presence of the chlorine atom at the 8th position, which can influence its pharmacological properties and interactions with biological targets .
特性
IUPAC Name |
8-chloro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c10-5-1-2-6-7(3-5)12-8(13)4-11-9(6)14/h1-3H,4H2,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVPJIZQGHYIEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=CC(=C2)Cl)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444363 | |
| Record name | 8-chloro-3,4-dihydro-1h-benzo[e][1,4]diazepine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195983-60-9 | |
| Record name | 8-chloro-3,4-dihydro-1h-benzo[e][1,4]diazepine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-((3aS,4R,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-4-chloro-3H-imidazo[4,5-c]pyridine](/img/structure/B178723.png)

![N-[[3-(3-Fluoro-4-(piperazin-1-YL)phenyl)-2-oxooxazolidin-5-YL]methyl]acetamide](/img/structure/B178731.png)






![1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B178762.png)


![4,5-Dihydro-1H-benzo[d]azepin-2-amine](/img/structure/B178772.png)

